molecular formula C13H14N2O3 B1419468 Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate CAS No. 763109-08-6

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate

Cat. No.: B1419468
CAS No.: 763109-08-6
M. Wt: 246.26 g/mol
InChI Key: VLYTXOQHICAAGB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-chloroacetoacetate with p-toluidine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired isoxazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the isoxazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Halogenated or nitrated aromatic rings.

Scientific Research Applications

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 5-amino-4-methylisoxazole-3-carboxylate: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

ethyl 5-amino-4-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-13(16)11-10(12(14)18-15-11)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYTXOQHICAAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763109-08-6
Record name ETHYL 5-AMINO-4-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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